Toluene-3,4-disulfonyl chloride

Description

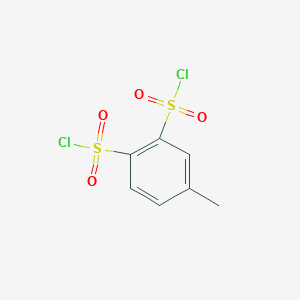

Toluene-3,4-disulfonyl chloride (C₇H₆Cl₂O₄S₂) is a derivative of toluene featuring two sulfonyl chloride (–SO₂Cl) groups at the 3- and 4-positions of the benzene ring. This compound is a highly reactive intermediate in organic synthesis, primarily used for introducing sulfonate groups into target molecules. Its bifunctional nature allows for crosslinking or dual functionalization in polymer chemistry, pharmaceuticals, and agrochemical synthesis. The electron-withdrawing sulfonyl groups enhance the electrophilicity of the aromatic ring, making it useful in nucleophilic substitution reactions .

Properties

CAS No. |

26627-38-3 |

|---|---|

Molecular Formula |

C7H6Cl2O4S2 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

4-methylbenzene-1,2-disulfonyl chloride |

InChI |

InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3 |

InChI Key |

BWJBYGKQBMETND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Toluene-3,4-disulfonyl Chloride

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

- Sulfonation of toluene to introduce sulfonic acid groups at the 3 and 4 positions.

- Chlorination of the sulfonic acid groups to convert them into sulfonyl chloride groups.

The challenge lies in achieving selective disulfonation at the meta and para positions (3,4-positions) and efficient chlorination with minimal by-products.

Sulfonation Stage

Sulfonation of toluene to yield disulfonic acids is typically achieved using chlorosulfonic acid or sulfuric acid under controlled temperature conditions. The choice of sulfonating agent and reaction parameters affects the regioselectivity and yield.

Chlorosulfonic Acid Sulfonation: Direct treatment of toluene with chlorosulfonic acid at controlled temperatures (0–100°C) can introduce sulfonic acid groups. For disulfonation, excess chlorosulfonic acid and prolonged reaction times are used. The reaction may be conducted in the presence of inorganic salts (e.g., ammonium chloride, sodium sulfate) to improve selectivity and yield.

Sulfuric Acid Sulfonation: Sulfuric acid or fuming sulfuric acid can be employed for sulfonation at elevated temperatures (~100°C). This method often requires subsequent separation of isomeric sulfonic acids, including ortho and para derivatives.

Use of Sulfonation Auxiliaries: Inorganic ammonium salts or alkali metal salts are added to the reaction mixture to act as sulfonation auxiliaries, enhancing the yield and purity of the desired disulfonic acid isomer.

Representative Preparation Procedures

Ionic Liquid-Assisted Chlorosulfonation (Recent Method)

A novel method involves dissolving p-toluenesulfonic acid (or disulfonic acid) in chloroform with an ionic liquid co-solvent, followed by dropwise addition of chlorosulfonic acid at 0–40°C with stirring. After reaction completion (1.5–4 hours), water is added to quench excess chlorosulfonic acid. The organic and aqueous phases are separated, and chloroform is distilled off to obtain the sulfonyl chloride product with yields up to ~87%.

| Ionic Liquid Used | Yield (%) | Reaction Temp (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| [BuPy]EtOSO3 | 87.51 | 25 | 2.5 | High yield, improved distribution |

| [Bmim]EtOSO3 | 83.51 | 25 | 3 | Slightly lower yield |

| [Bmin]BF4 | 80.79 | 25 | 2 | Moderate yield |

Table 1: Yields of p-toluenesulfonyl chloride using different ionic liquids as co-solvents in chloroform medium.

Although this method is described for p-toluenesulfonyl chloride, the principle can be adapted for disulfonyl chloride derivatives by starting from appropriate disulfonic acid precursors.

Two-Step Sulfonation and Chlorination with Salt Additives

A patented process describes reacting toluene with chlorosulfonic acid in the presence of alkali metal or ammonium salts (e.g., potassium sulfate, ammonium chloride) at 60–90°C. The reaction proceeds in two steps:

- Half the chlorosulfonic acid and salts are mixed, and toluene is added dropwise at elevated temperature.

- After cooling to ~30°C, the remaining chlorosulfonic acid is added and reacted further.

This method yields high-purity p-toluenesulfonyl chloride with yields around 73–80% and improved selectivity due to salt effects.

This approach can be extended to disulfonyl chloride synthesis by controlling stoichiometry and reaction conditions to favor 3,4-disubstitution.

Continuous Microchannel Reactor Synthesis

Recent advances include continuous synthesis of p-toluenesulfonyl chloride using microchannel reactors, which provide enhanced heat and mass transfer, leading to improved reaction control and product purity. Toluene is chlorosulfonated with chlorosulfonic acid in the microreactor, followed by aqueous work-up and crystallization at low temperature (<5°C) to isolate the sulfonyl chloride.

While this method focuses on monosulfonyl chloride, the technology can be adapted for disulfonyl chloride derivatives, offering potential for scale-up and environmental benefits.

Analysis of Preparation Methods

Table 2: Comparative analysis of preparation methods for toluene sulfonyl chlorides.

Research Outcomes and Observations

The use of ionic liquids as co-solvents in chlorosulfonation reactions significantly improves the distribution coefficient of sulfonic acids between organic and aqueous phases, enhancing yield and purity of sulfonyl chlorides.

Salt additives in chlorosulfonation reactions influence regioselectivity and reaction kinetics, enabling higher yields of desired isomers such as 3,4-disulfonyl chloride derivatives.

Continuous flow microreactor technology offers promising improvements in reaction control and environmental impact but requires further adaptation for disulfonyl chloride synthesis.

Traditional chlorination agents like phosphorus oxychloride are effective but pose challenges in large-scale industrial applications due to toxicity and by-product management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Toluene-3,4-disulfonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. The dual sulfonyl chloride groups allow for mono- or bis-substitution depending on stoichiometry and reaction conditions.

With Amines

Reaction with primary or secondary amines proceeds via nucleophilic attack at the sulfur atom, forming sulfonamides. For example:

-

Conditions : Pyridine or triethylamine is used to neutralize HCl . Refluxing in aprotic solvents (e.g., dichloromethane) for 3–6 hours is typical .

-

Example : Reaction with aniline derivatives yields bis-sulfonamides, as confirmed by IR spectra showing S=O stretching at 1,400–1,485 cm⁻¹ and disappearance of NH₂ bands .

With Alcohols

Alcohols react to form sulfonate esters:

-

Conditions : Base (e.g., triethylamine) is required to scavenge HCl . Reactions are typically conducted at 0–25°C to minimize side reactions.

With Thiols

Thiols yield sulfonothioates:

-

Mechanism : Similar to alcohol reactions, but thiols’ higher nucleophilicity accelerates substitution.

Hydrolysis

Hydrolysis in aqueous media produces toluene-3,4-disulfonic acid:

-

Conditions : Proceeds rapidly in neutral or acidic water . Liberation of HCl necessitates controlled conditions to avoid exothermic side reactions .

Reduction

While direct reduction data for this compound is limited, analogous sulfonyl chlorides (e.g., TsCl) are reduced to thiols or alkanes using agents like LiAlH₄ :

Reaction with Hydrazine

Hydrazine forms sulfonyl hydrazides, useful in heterocyclic synthesis:

Comparative Reactivity

The dual sulfonyl groups enhance electrophilicity but introduce steric hindrance. Key differences from mono-sulfonyl analogs include:

| Parameter | This compound | p-Toluenesulfonyl Chloride |

|---|---|---|

| Reactivity | Higher (dual sites) | Moderate |

| Product Complexity | Bis-substitution common | Mono-substitution typical |

| Yield Challenges | Side reactions (e.g., cross-linking) | Fewer side reactions |

Scientific Research Applications

Chemical Properties and Reactivity

Toluene-3,4-disulfonyl chloride is characterized by its sulfonyl chloride functional group, which makes it a potent electrophile. It readily reacts with nucleophiles such as alcohols and amines to form corresponding sulfonate esters and sulfonamides, respectively. The general reactions can be summarized as follows:

- Tosylation of Alcohols:

- Formation of Sulfonamides:

These reactions are pivotal for the preparation of intermediates used in drug development and other chemical syntheses.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is extensively used in the synthesis of various APIs. For instance, it plays a crucial role in synthesizing quinoline derivatives that have applications in treating cancer and hematologic diseases . The compound serves as a key building block in the preparation of sulfonamide-based drugs, which exhibit antibacterial properties.

Development of Antibacterial Agents

Recent studies have highlighted the use of this compound in developing novel sulfonamide derivatives with significant antibacterial activity. These derivatives have shown promising results against resistant pathogens . The ability to modify the sulfonamide structure allows for the enhancement of their pharmacological properties.

Polymer Chemistry

In polymer chemistry, this compound is utilized to modify polymers by introducing sulfonate groups. This modification can enhance the thermal stability and solubility of polymers, making them suitable for various applications including drug delivery systems and advanced materials .

Synthesis of Nanoparticles

The compound has been employed in synthesizing polyphenol-containing nanoparticles that are utilized for bioimaging and therapeutic delivery. The interactions between polyphenols and metal ions facilitated by this compound contribute to the formation of these multifunctional nanoassemblies .

Case Study 1: Synthesis of Sildenafil Citrate

In the pharmaceutical industry, this compound has been part of the synthetic route for sildenafil citrate (Viagra). The use of this compound allowed for a more efficient synthesis process that reduced waste and improved yield compared to previous methods .

Case Study 2: Development of Antimicrobial Agents

A study involving the synthesis of novel sulfonamide derivatives demonstrated that compounds derived from this compound exhibited varying degrees of antimicrobial activity against common bacterial strains. The structure-activity relationship (SAR) studies conducted indicated that modifications at specific positions on the sulfonamide scaffold significantly influenced their efficacy .

Mechanism of Action

The mechanism of action of toluene-3,4-disulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The compound’s reactivity is primarily driven by the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon-sulfur bond .

Comparison with Similar Compounds

p-Toluenesulfonyl Chloride (TsCl)

- Structure : Single sulfonyl chloride group at the para position.

- Reactivity : Less reactive than the 3,4-disubstituted derivative due to the absence of a second electron-withdrawing group. TsCl is widely used for tosylation reactions (protecting alcohols or amines) .

- Physical Properties :

| Property | This compound | p-Toluenesulfonyl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 297.16 | 190.65 |

| Melting Point | ~120°C (decomposes) | 69–71°C |

| Reactivity | Higher (dual –SO₂Cl groups) | Moderate |

| Applications | Polymer crosslinking, bifunctional reagents | Tosylation, protecting groups |

Toluene-2,4-diisocyanate (TDI)

- Structure : Two isocyanate (–NCO) groups at 2- and 4-positions.

- Reactivity : Reacts with polyols to form polyurethanes. Unlike sulfonyl chlorides, isocyanates undergo addition rather than substitution reactions.

- Safety : Highly toxic; requires rigorous handling due to respiratory sensitization risks .

| Property | This compound | Toluene-2,4-diisocyanate |

|---|---|---|

| Functional Groups | –SO₂Cl | –NCO |

| Primary Use | Sulfonation, crosslinking | Polyurethane production |

| Toxicity | Corrosive, irritant | Carcinogenic, sensitizer |

Toluene-3,4-diamine

- Structure : Two amine (–NH₂) groups at 3- and 4-positions.

- Reactivity: Acts as a monomer for polyamides or epoxy resins. Oxidizes readily, requiring stabilization.

- Thermal Stability : Lower than sulfonyl chlorides due to amine susceptibility to oxidation .

| Property | This compound | Toluene-3,4-diamine |

|---|---|---|

| Stability | Stable under anhydrous conditions | Air-sensitive, oxidizes |

| Solubility | Soluble in chlorinated solvents | Soluble in polar solvents |

Key Research Findings

- Synthetic Efficiency: this compound exhibits faster reaction kinetics in sulfonation compared to mono-substituted analogs, attributed to cooperative electronic effects .

- Polymer Applications : In epoxy resin systems, it enhances thermal stability (Tg ~180°C) when used as a crosslinker, outperforming toluene-2,4-diisocyanate in moisture resistance .

- Safety Profile : While less volatile than toluene diisocyanates, it requires handling in inert atmospheres due to hydrolysis sensitivity, releasing HCl and SO₂ .

Q & A

Q. What safety protocols should researchers follow when handling Toluene-3,4-disulfonyl chloride?

this compound is corrosive and requires stringent safety measures:

- Engineering controls : Use chemical fume hoods to minimize inhalation exposure and ensure eyewash stations/safety showers are accessible .

- PPE : Wear tightly fitting safety goggles, face shields, long-sleeved clothing, and NIOSH/MSHA-approved respirators if exposure limits are exceeded .

- Hygiene : Avoid skin contact; wash hands thoroughly after handling. Store in a cool, dry, ventilated area away from incompatible substances (e.g., bases, amines) .

Q. How can this compound be synthesized in a laboratory setting?

While direct synthesis protocols are not explicitly detailed in the provided literature, analogous disulfonyl chlorides (e.g., 1,4-benzenedisulfonyl dichloride) are typically synthesized via:

Sulfonation : React toluene with concentrated sulfuric acid to form the sulfonic acid derivative.

Chlorination : Treat the sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions .

Example reaction setup :

| Step | Reagents/Conditions | Duration | Temperature |

|---|---|---|---|

| Sulfonation | H₂SO₄ (conc.), reflux | 4–6 hrs | 110–120°C |

| Chlorination | SOCl₂, catalytic DMF | 2–3 hrs | 70–80°C |

Q. What analytical methods are recommended for characterizing this compound?

- Spectroscopy :

- Mass Spectrometry : Detect molecular ion peaks (e.g., [M-Cl]⁺ fragments) .

- Melting Point : Compare observed values (e.g., 138°C for 1,4-benzenedisulfonyl dichloride) to literature data .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

The 3,4-disubstitution pattern creates steric hindrance and electronic effects:

- Steric effects : Adjacent sulfonyl chloride groups may slow bimolecular reactions (e.g., SN2 mechanisms).

- Electronic effects : Electron-withdrawing sulfonyl groups activate the aromatic ring for electrophilic substitutions but deactivate it for nucleophilic attacks.

Methodological approach : - Compare reaction rates with monosubstituted analogs (e.g., p-toluenesulfonyl chloride) under identical conditions .

- Use computational modeling (DFT) to map electron density and predict reactive sites .

Q. How should researchers address gaps in toxicological data for this compound?

Existing safety data sheets indicate insufficient carcinogenicity, mutagenicity, and ecotoxicity data . Recommended steps:

In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.

Ecological modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate aquatic toxicity .

Cross-reference analogs : Compare with structurally similar compounds (e.g., p-toluenesulfonyl chloride) known to cause respiratory irritation .

Q. What strategies optimize the stability of this compound during storage?

Q. How can researchers resolve contradictions in reported reactivity of this compound?

For conflicting data (e.g., unexpected byproducts in substitution reactions):

Control experiments : Vary solvents (polar vs. nonpolar), temperatures, and catalysts.

Mechanistic probes : Use isotopic labeling (e.g., ³⁵S) to track reaction pathways .

Advanced characterization : Employ X-ray crystallography to confirm product structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.